Cas no 74048-41-2 (9,11-Anhydro Fusidic Acid)

9,11-Anhydro Fusidic Acid 化学的及び物理的性質
名前と識別子
-
- 9,11-Anhydro Fusidic Acid
- (2Z)-2-[(3R,4S,5S,8R,10S,13R,14S,16R)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid
- (8α,13α,14β,17Z)-16β-Acetoxy-3α-hydroxy-9,11-didehydro-29-nor-5α-dammara-17(20),24-dien-21-oic acid
- A,13
- A,14
- A,16
- A,17Z)-16-(Acetyloxy)-3-hydroxy-29-nordammara-9(11),17(20),24-trien-21-oic Acid
- A,4
- A,8
- Fusidic acid EP Impurity L
- Fusidic Acid Impurity L(EP)
- (2Z)-2-[(3R,4S,5S,8R,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid
- 9,11-Anhydrofusidic Acid
- ent-(17Z)-16alpha-(acetyloxy)-3beta-hydroxy-4beta,8,14-trimethyl-18-nor-5beta,10alpha-cholesta-9(11),17(20),24-trien-21-oic acid
- FUSIDIC ACID IMPURITY L [EP IMPURITY]
- 74048-41-2
- RZD6436JQV
- 29-Nordammara-9(11),17(20),24-trien-21-oic acid, 16-(acetyloxy)-3-hydroxy-, (3alpha,4alpha,8alpha,13alpha,14beta,16beta,17Z)-
- (3?,4?,8?,13?,14?,16?,17Z)-16-(Acetyloxy)-3-hydroxy-29-nordammara-9(11),17(20),24-trien-21-oic Acid; 9,11-Anhydrofusidic Acid; Fusidic Acid EP Impurity L
- (8alpha,13alpha,14beta,17Z)-16beta-Acetoxy-3alpha-hydroxy-9,11-didehydro-29-nor-5alpha-dammara-17(20),24-dien-21-oic acid
-
- インチ: InChI=1S/C31O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32
- InChIKey: RBVYCBIQIAASKN-UHFFFAOYSA-N
- ほほえんだ: [#6]-[#6]-1-[#6](-[#8])-[#6]-[#6]C2([#6])[#6]-1-[#6]-[#6]C1([#6])[#6]2=[#6]-[#6]-[#6]2\[#6](-[#6](-[#6]C12[#6])-[#8]-[#6](-[#6])=O)=[#6](\[#6]-[#6]\[#6]=[#6](/[#6])-[#6])-[#6](-[#8])=O |t:15|
計算された属性
- せいみつぶんしりょう: 498.33500
- どういたいしつりょう: 498.33452456g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 36
- 回転可能化学結合数: 6
- 複雑さ: 1020
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.1
- トポロジー分子極性表面積: 83.8Ų
じっけんとくせい
- PSA: 83.83000
- LogP: 6.61540
9,11-Anhydro Fusidic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
9,11-Anhydro Fusidic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-479573-5mg |
9,11-Anhydro Fusidic Acid, |
74048-41-2 | 5mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AH17402-5mg |
(8α,13α,14β,17Z)-16β-Acetoxy-3α-hydroxy-9,11-didehydro-29-nor-5α-dammara-17(20),24-dien-21-oic acid |
74048-41-2 | 5mg |
$255.00 | 2024-04-19 | ||
A2B Chem LLC | AH17402-25mg |
(8α,13α,14β,17Z)-16β-Acetoxy-3α-hydroxy-9,11-didehydro-29-nor-5α-dammara-17(20),24-dien-21-oic acid |
74048-41-2 | 25mg |
$746.00 | 2024-04-19 | ||
A2B Chem LLC | AH17402-50mg |
(8α,13α,14β,17Z)-16β-Acetoxy-3α-hydroxy-9,11-didehydro-29-nor-5α-dammara-17(20),24-dien-21-oic acid |
74048-41-2 | 50mg |
$1200.00 | 2024-04-19 | ||
TRC | A639500-50mg |
9,11-Anhydro Fusidic Acid |
74048-41-2 | 50mg |
$ 1642.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-479573-5 mg |
9,11-Anhydro Fusidic Acid, |
74048-41-2 | 5mg |
¥2,858.00 | 2023-07-10 | ||
TRC | A639500-5mg |
9,11-Anhydro Fusidic Acid |
74048-41-2 | 5mg |
$ 207.00 | 2023-04-19 |
9,11-Anhydro Fusidic Acid 関連文献
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
9,11-Anhydro Fusidic Acidに関する追加情報
Introduction to 9,11-Anhydro Fusidic Acid (CAS No: 74048-41-2) and Its Significance in Modern Medicinal Chemistry
9,11-Anhydro Fusidic Acid, identified by the chemical compound code CAS No: 74048-41-2, represents a cornerstone in the realm of synthetic and medicinal chemistry. This compound, derived from the natural fermentation product fusidic acid, has garnered significant attention due to its unique structural framework and remarkable biological activities. The anhydro modification at the 9 and 11 positions introduces a distinct chemical profile, enhancing its pharmacological potential while maintaining a high degree of specificity in targeting bacterial infections.
The significance of 9,11-Anhydro Fusidic Acid extends beyond its conventional role as an antibiotic precursor. Recent advancements in chemical biology have highlighted its utility as a key intermediate in the synthesis of novel antimicrobial agents. The modified structure not only imparts enhanced stability but also facilitates further derivatization, enabling the development of next-generation therapeutics capable of overcoming emerging antibiotic resistance mechanisms.
In the context of modern pharmaceutical research, 9,11-Anhydro Fusidic Acid has been integrated into innovative drug design strategies. Its molecular scaffold serves as a versatile platform for generating compounds with improved pharmacokinetic properties and reduced side effects. This adaptability is particularly crucial in addressing the growing global challenge of antibiotic-resistant pathogens, where traditional antibiotics are becoming increasingly ineffective.
The synthesis of 9,11-Anhydro Fusidic Acid involves intricate chemical methodologies that underscore its complexity and value. Researchers have developed sophisticated synthetic routes that optimize yield and purity while minimizing environmental impact. These advancements align with the broader industry trend toward sustainable chemistry, ensuring that the production of this vital compound remains both efficient and ecologically responsible.
Recent clinical studies have demonstrated the promising potential of derivatives of 9,11-Anhydro Fusidic Acid in treating difficult-to-treat infections. By leveraging its unique structural features, scientists have engineered analogs that exhibit potent activity against a range of Gram-positive bacteria, including those resistant to conventional antibiotics. Such findings underscore the enduring relevance of this compound in addressing critical healthcare challenges.
The role of CAS No: 74048-41-2 in academic research cannot be overstated. It serves as a fundamental reference point for students and researchers alike, illustrating the principles of stereochemistry, heterocyclic chemistry, and bioorganic synthesis. Its study provides insights into how subtle modifications can significantly alter biological activity, a principle that is pivotal in drug discovery and development.
Looking ahead, the future applications of 9,11-Anhydro Fusidic Acid are poised to expand further. Emerging fields such as nanomedicine and targeted drug delivery systems are exploring its integration into advanced therapeutic modalities. These innovations hold the promise of delivering antibiotics more precisely to infection sites, thereby reducing systemic side effects and improving patient outcomes.
The global pharmaceutical landscape continues to evolve, with an increasing emphasis on personalized medicine and precision therapeutics. Within this framework, 9,11-Anhydro Fusidic Acid stands out as a compound with multifaceted potential. Its ability to serve as both a scaffold for drug development and a reference compound for academic research makes it an indispensable asset in the ongoing battle against bacterial infections.
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